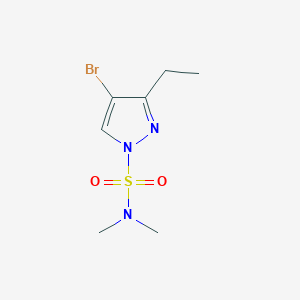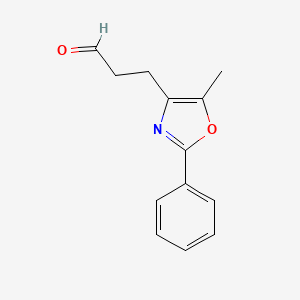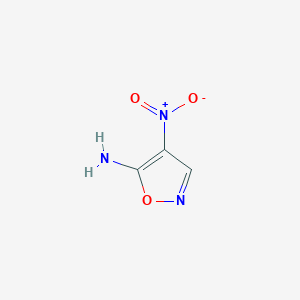
4-Nitroisoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroisoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which are then cyclized to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes in a [3+2] cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitroisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-aminoisoxazol-5-amine.
Substitution: Various substituted isoxazole derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitroisoxazol-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitroisoxazol-5-amine involves its interaction with various molecular targets. For example, in antimicrobial applications, the compound can generate free radicals that damage microbial cells . In anti-inflammatory applications, it may inhibit specific enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-nitroisoxazol-5-amine
- 5-Nitroisoxazole
- 4-Aminoisoxazol-5-amine
Comparison
4-Nitroisoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methyl-4-nitroisoxazol-5-amine, it lacks the methyl group, which can influence its reactivity and biological activity . Compared to 5-Nitroisoxazole, the presence of the amino group at the 5-position provides additional sites for chemical modification and potential biological interactions .
Propriétés
Formule moléculaire |
C3H3N3O3 |
|---|---|
Poids moléculaire |
129.07 g/mol |
Nom IUPAC |
4-nitro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C3H3N3O3/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 |
Clé InChI |
DMGQZHDKTRWLID-UHFFFAOYSA-N |
SMILES canonique |
C1=NOC(=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


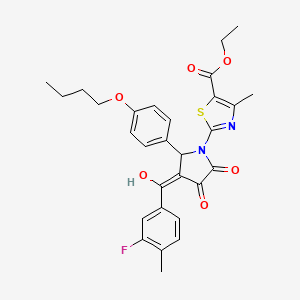
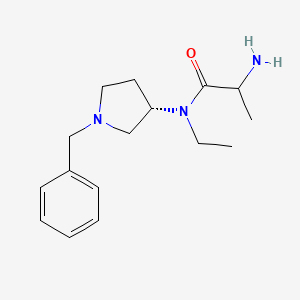

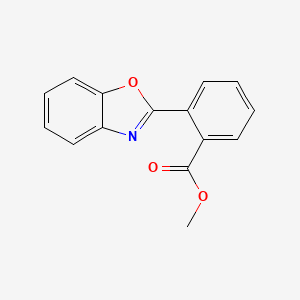
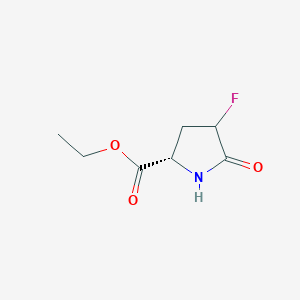
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
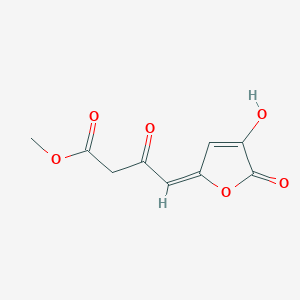
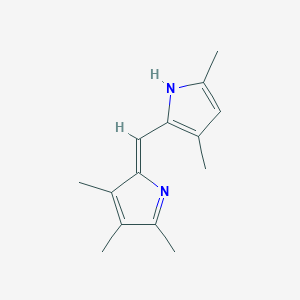
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
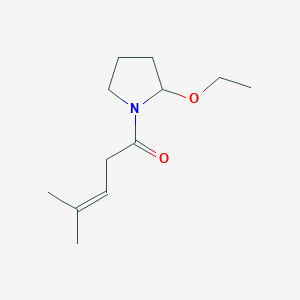
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
